2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester 2-(4-bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a tropane alkaloid.
Brand Name: Vulcanchem
CAS No.: 156143-26-9
VCID: VC0133180
InChI: InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3
SMILES: CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3 g/mol

2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester

CAS No.: 156143-26-9

Main Products

VCID: VC0133180

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3 g/mol

2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester - 156143-26-9

CAS No. 156143-26-9
Product Name 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Molecular Formula C17H22BrNO2
Molecular Weight 352.3 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate
Standard InChI InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3
Standard InChIKey GHDWIFTUSXQYGK-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C
Canonical SMILES CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C
Description 2-(4-bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a tropane alkaloid.
Synonyms N-methyltropan-3-yl 2-(4-bromophenyl)propionate
N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer
N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer
NMT-3-BPP
PG 9 cpd
PG-9 cpd
PubChem Compound 133002
Last Modified Nov 11 2021
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